molecular formula C16H22N4O3 B1229015 N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine

Cat. No. B1229015
M. Wt: 318.37 g/mol
InChI Key: LNCSRMVOFBGQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine is a member of imidazolines.

Scientific Research Applications

Synthesis and Electrochemical Properties

A benzimidazole derivative related to N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine was synthesized for use in donor–acceptor–donor type polymers. The electrochemical and optical properties of these polymers were explored using cyclic voltammetry and UV–vis-NIR spectroscopy, indicating their potential in electronic applications (Ozelcaglayan et al., 2012).

Reactions with Nucleophiles and Electrophilic Reagents

Research on 5-nitrospiro[benzimidazole-2,1'-cyclohexane] derivatives, which are structurally similar to the compound , has shown diverse chemical reactivity. These compounds react with various nucleophiles and electrophilic reagents, leading to a range of derivatives that may have applications in chemical synthesis and materials science (Samsonov et al., 2012); (Samsonov et al., 2013).

Thermal Transformations

The thermal transformations of similar benzimidazole derivatives have been studied, revealing reversible isomerization and transformations to other benzimidazole derivatives upon heating. This research can be instrumental in developing materials with specific thermal properties (Samsonov et al., 2011).

Applications in Organic Magnetic Materials

The study of benzimidazole-based nitroxide radicals, similar in structure to N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine, provides insights into their potential applications in organic magnetic materials. These compounds exhibit specific magnetic behaviors based on their molecular structure, which could be crucial for developing new magnetic materials (Ferrer et al., 2001).

properties

Product Name

N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine

Molecular Formula

C16H22N4O3

Molecular Weight

318.37 g/mol

IUPAC Name

N-butyl-1-hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine

InChI

InChI=1S/C16H22N4O3/c1-2-3-11-17-14-13(20(22)23)8-7-12-15(14)18-16(19(12)21)9-5-4-6-10-16/h7-8,21H,2-6,9-11H2,1H3

InChI Key

LNCSRMVOFBGQIE-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1C(=CC=C2C1=NC3(N2O)CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
Reactant of Route 2
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
Reactant of Route 3
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
Reactant of Route 4
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
Reactant of Route 5
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine
Reactant of Route 6
N-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine

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